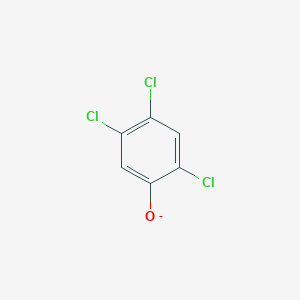

2,4,5-Trichlorophenolate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trichlorophenolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJGJYXLEPZJPM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3O- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Formation Mechanisms of 2,4,5 Trichlorophenolate and Associated Byproducts

Industrial and Laboratory Synthesis Pathways of 2,4,5-Trichlorophenol (B144370)

The production of 2,4,5-trichlorophenol has been achieved through several chemical routes, each with distinct advantages and challenges. These methods primarily involve the manipulation of chlorinated benzene (B151609) derivatives.

Hydrolysis of Tetrachlorobenzene Isomers

A prominent industrial method for synthesizing 2,4,5-trichlorophenol is the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene (B31791). chemicalbook.comchemdad.com This process typically involves heating 1,2,4,5-tetrachlorobenzene with aqueous sodium hydroxide (B78521). The reaction facilitates a nucleophilic aromatic substitution, where a chlorine atom is replaced by a hydroxyl group. While this method can achieve a yield of 75.8%, it is not without its drawbacks. A significant risk is the formation of regioisomers, such as 2,3,5-trichlorophenol (B165520), due to the symmetry of the starting material.

Historically, this hydrolysis has been carried out using methanol (B129727) and sodium hydroxide under elevated pressure or ethylene (B1197577) glycol and sodium hydroxide at atmospheric pressure. nih.govsmolecule.com However, these high-temperature and alkaline conditions are also conducive to the formation of the highly toxic byproduct, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govlibretexts.orggoogle.com The conventional industrial process, reacting 1,2,4,5-tetrachlorobenzene with methanolic or aqueous methanolic sodium hydroxide at temperatures around 180°C to 190°C, has been identified as a source of TCDD contamination. google.com

Chlorination of Dichlorophenol Isomers

The direct chlorination of dichlorophenol isomers presents another pathway to 2,4,5-trichlorophenol. Specifically, the chlorination of 2,5-dichlorophenol (B122974) can yield 2,4,5-trichlorophenol. chemicalbook.comchemdad.comgoogle.com However, this direct chlorination is often difficult to achieve and can result in poor yields. chemicalbook.comchemdad.com

To improve selectivity, the reaction can be carried out in the presence of a liquid inert polar aprotic reaction medium, such as nitrobenzene (B124822) or 1,2-dichloroethane, and a Lewis acid catalyst like aluminum chloride. google.com This method has been shown to produce a higher ratio of 2,4,5-trichlorophenol to the undesired 2,3,6-trichlorophenol (B165527) isomer. google.com The use of a stoichiometric amount of chlorine is preferred to avoid leftover 2,5-dichlorophenol or the over-chlorination to 2,3,4,6-tetrachlorophenol (B30399). google.com Another approach involves the selective chlorination of 2,5-dichlorophenol with sulfuryl chloride in the presence of concentrated sulfuric acid and a sulfur catalyst, which operates under acidic conditions and at lower temperatures. google.com

The chlorination of phenol (B47542) itself is a well-established method for producing various trichlorophenol isomers. However, achieving the specific 2,4,5-substitution pattern requires careful control of reaction conditions to avoid the formation of other isomers like 2,4,6-trichlorophenol (B30397).

Diazotization and Hydrolysis Routes

A multi-step synthesis route that avoids the high-temperature alkaline conditions associated with TCDD formation involves the diazotization and subsequent hydrolysis of 2,4,5-trichloroaniline (B140166). google.com This process begins with the nitration of 1,2,4-trichlorobenzene (B33124) to form 1,2,4-trichloro-5-nitrobenzene, which is then reduced to 2,4,5-trichloroaniline. google.com

The 2,4,5-trichloroaniline is then subjected to diazotization using sodium nitrite (B80452) and a strong mineral acid, such as sulfuric acid, at low temperatures (0–5°C) to form a diazonium salt. google.com This intermediate is subsequently hydrolyzed, often with the aid of a copper(II) sulfate (B86663) catalyst, to yield 2,4,5-trichlorophenol. chemicalbook.com This method has been reported to produce 2,4,5-trichlorophenol that is analytically free of TCDD. google.com

| Synthesis Route | Key Reactants | Catalysts/Conditions | Reported Yield/Purity | Key Byproducts/Challenges |

| Hydrolysis of 1,2,4,5-Tetrachlorobenzene | 1,2,4,5-Tetrachlorobenzene, Sodium Hydroxide | High temperature (140-220°C), Methanol or Ethylene Glycol | 75.8% yield | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), 2,3,5-trichlorophenol nih.gov |

| Chlorination of 2,5-Dichlorophenol | 2,5-Dichlorophenol, Chlorine | Lewis acid (e.g., AlCl₃), Inert polar aprotic solvent | Higher ratio of 2,4,5- to 2,3,6-isomer google.com | 2,3,6-trichlorophenol, 2,3,4,6-tetrachlorophenol google.com |

| Diazotization and Hydrolysis | 2,4,5-Trichloroaniline, Sodium Nitrite, Sulfuric Acid | Copper(II) sulfate, Low temperature (0-5°C) for diazotization | 58-70% yield, 95-96% purity | Analytically free of TCDD google.com |

Mechanistic Studies on Polychlorinated Dibenzo-p-dioxin (B167043) (PCDD) Formation from 2,4,5-Trichlorophenolate Precursors

The formation of PCDDs, particularly the highly toxic 2,3,7,8-TCDD, is a significant concern in the synthesis and thermal decomposition of 2,4,5-trichlorophenol and its salt, this compound. Understanding the mechanisms of PCDD formation is crucial for developing safer manufacturing processes.

Direct Intermolecular Condensation Mechanisms

One of the primary pathways for TCDD formation is the direct intermolecular condensation of two molecules of 2,4,5-trichlorophenol or its corresponding phenolate (B1203915). This reaction is believed to proceed through a second-order mechanism with respect to 2,4,5-trichlorophenol. researchgate.net Theoretical studies have shown that the reaction between the this compound anion and 2,4-dichlorophenol (B122985) leads to the formation of trichlorinated dibenzo-p-dioxins (T3CDDs). nih.gov The initial step involves the formation of a "predioxin" intermediate. nih.gov

Ab initio calculations have explored four potential pathways for the direct condensation of two 2,4,5-TCP molecules. acs.orgresearchgate.net These studies suggest that 2,3,7,8-TCDD is the sole PCDD isomer produced through this direct condensation route. acs.orgresearchgate.net The formation of TCDD from two molecules of sodium this compound is a key reaction that occurs under the high-temperature and alkaline conditions of certain synthesis methods. libretexts.org

Radical-Mediated Reaction Pathways

In addition to direct condensation, radical-mediated reactions are also significant pathways for PCDD formation from 2,4,5-trichlorophenol. These pathways become particularly relevant at higher temperatures, such as those found in combustion processes. researchgate.net

Role of Phenoxy Radicals

The formation of polychlorinated dibenzo-p-dioxins (PCDDs) from this compound is significantly influenced by the behavior of phenoxy radicals. The 2,4,5-trichlorophenoxy radical is a key intermediate, and its generation is a critical step in the formation of dioxins. nih.govacs.org The process of forming the 2,4,5-trichlorophenoxy radical from 2,4,5-trichlorophenol is a highly endothermic reaction. However, in the presence of catalysts such as copper(II) oxide (CuO), this process becomes significantly exothermic and facile, suggesting that CuO can be an efficient catalyst for producing polychlorinated phenoxy radicals, which are known precursors to dioxins. nih.govacs.org

Once formed, these phenoxy radicals can undergo self-condensation or cross-condensation reactions. nih.govsci-hub.se Theoretical studies have explored various reaction pathways involving these radicals. For instance, the coupling of two 2,4,5-trichlorophenoxy radicals is a primary route for the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). acs.orgacs.org The substitution pattern of the resulting PCDD/F is determined by the halogenated phenols involved in the reaction. sci-hub.se

Beyond the traditionally considered chlorophenoxy radicals, research has proposed that other radical species, such as substituted phenyl radicals and phenoxyl diradicals, also serve as potential sources for PCDD/F formation. nih.gov These alternative radical pathways expand the understanding of dioxin formation from chlorophenol precursors. nih.gov For example, studies on 2-chlorophenol (B165306) suggest that chlorinated phenyl radicals and chlorinated α-ketocarbenes have significant potential for PCDD/F formation, with some pathways involving these radicals being energetically more favorable than those involving the chlorophenoxy radical. acs.org

The reaction temperature plays a crucial role in the pathways dominated by phenoxy radicals. At lower temperatures, different pathways may compete, with one favoring the formation of TCDD and another leading to pentachlorodibenzo-p-dioxins (PeCDD). acs.orgacs.org

Influence of Hydrogen Radicals

Hydrogen radicals (H•) play a significant role in the initial steps of polychlorinated dibenzo-p-dioxin and dibenzofuran (B1670420) (PCDD/F) formation from chlorophenols in environments like incinerators. figshare.com The reactions of chlorophenols with atomic hydrogen are crucial elementary steps, and understanding their mechanisms and kinetics is essential for comprehending PCDD/F formation. figshare.com

Theoretical studies using density functional theory (DFT) have shown that the substitution pattern on the phenol ring significantly affects the strength and reactivity of the O-H bond in chlorophenols. figshare.com Intramolecular hydrogen bonding is a decisive factor in the reactivity of O-H bonds, especially for ortho-substituted phenols. figshare.com

The interaction with hydrogen radicals can lead to the formation of various potential radical intermediates that contribute to PCDD/F formation. nih.gov For example, reactions of 2-chlorophenol with atomic hydrogen can produce substituted phenoxyl diradicals, which are considered direct intermediates of PCDD/Fs, with small energy barriers and large reaction energies, particularly at high temperatures. nih.gov

Anionic Mechanism Investigations

The formation of dioxins from chlorophenols can also proceed through anionic mechanisms, particularly involving the chlorophenolate anion. nih.gov Theoretical investigations have been conducted on the reaction of the this compound anion with 2,4-dichlorophenol, which leads to the formation of trichlorinated dibenzo-p-dioxins (T3CDDs). nih.gov

The initial step in this process is the formation of a predioxin intermediate. nih.gov This predioxin can then evolve through multiple routes. Two of these pathways directly yield the products 2,3,7-T3CDD and 1,3,8-T3CDD. nih.gov The other two routes lead to different predioxin-type intermediates, which can subsequently undergo further reactions to form new predioxins or T3CDDs. nih.gov This highlights the complexity of dioxin formation via anionic pathways. nih.gov

Thermodynamic analysis at various temperatures (298.15 K, 600 K, 900 K, and 1200 K) indicates that at higher temperatures, the Gibbs energy barrier for the formation of the initial predioxin is the rate-determining step for the entire process. nih.gov However, at lower temperatures, this barrier is comparable to the barriers for its subsequent evolution into 2,3,7-T3CDD. nih.gov This finding contrasts with earlier proposals that suggested the closure of the central ring was the rate-limiting step. nih.gov The rate constant for PCDD formation through this anionic mechanism increases with temperature, which is consistent with experimental observations of increased trichlorophenol conversion at higher temperatures in the gas phase without a catalyst. nih.gov

Computational Chemistry Approaches to PCDD Formation

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of polychlorinated dibenzo-p-dioxin (PCDD) formation from precursors like this compound. These methods provide detailed insights into reaction pathways, transition states, and the thermodynamics and kinetics of these reactions, which are often difficult to study experimentally due to the high toxicity of the compounds involved. acs.orgacs.orgresearchgate.net

Ab Initio Calculation Methodologies

Ab initio calculations have been employed to investigate the formation mechanisms of PCDDs from 2,4,5-trichlorophenol (2,4,5-TCP) for the first time. acs.orgacs.org These studies have examined multiple possible pathways, including direct intermolecular condensation of 2,4,5-TCP molecules and pathways involving radical intermediates. acs.orgacs.org

One key finding from ab initio studies is that in the direct condensation of two 2,4,5-TCP molecules, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) is the exclusive PCDD isomer formed among the three considered (2,3,7,8-TCDD, 1,2,4,7,8-PeCDD, and 1,2,4,6,7,9-HxCDD). acs.orgacs.org However, when the reaction proceeds via radical pathways, there is a competition between different reaction path types. At lower temperatures, one pathway preferentially forms TCDD, while another favors the formation of PeCDD. acs.orgacs.org

To achieve accurate results, these calculations often use large basis sets, such as 6-311++G(2d,2p), to evaluate the electronic energy. acs.org The Gibbs energy changes for the rate-determining steps are calculated at various temperatures (e.g., 300, 600, 900, and 1200 K) to understand the temperature dependence of the different pathways. acs.org For instance, the ratio of 2,3,7,8-TCDD to total PCDDs was found to decrease with increasing temperature for one radical pathway type, while it increased for another. acs.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is another powerful computational method widely applied to study PCDD formation. DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31+G(d), 6-311+G(3df,2p)), have been used to investigate the reaction of the this compound anion with 2,4-dichlorophenol. nih.gov These studies have successfully mapped out the complex reaction network involving the formation and evolution of predioxin intermediates. nih.gov

DFT has also been instrumental in exploring new mechanistic insights beyond the traditional chlorophenoxy radical pathway. acs.org For example, DFT calculations on 2-chlorophenol revealed that chlorinated phenyl radicals and chlorinated α-ketocarbenes are also significant contributors to PCDD/F formation, with some of their reaction pathways being energetically more favorable. acs.org

Furthermore, DFT has been used to study the reactions of chlorophenols with atomic hydrogen, providing a detailed understanding of the mechanism and kinetic properties of these initial steps in PCDD/F formation. figshare.com The profiles of the potential energy surface are constructed at levels like MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p) to model the reactions. figshare.com Rate constants over a wide temperature range (600-1200 K) are then calculated using methods like canonical variational transition-state theory (CVT) with small curvature tunneling (SCT) contributions. figshare.comresearchgate.net These theoretical investigations provide crucial kinetic data for modeling PCDD/F formation in real-world scenarios like waste incineration. figshare.com

Recent DFT studies on the formation of 2,3,7,8-TCDD from 2,4,5-TCP have explored free-radical, direct condensation, and anionic mechanisms. researchgate.net These studies, using the B3LYP functional with the 6-311++G(d,p) basis set, have calculated thermodynamic parameters (ΔH, ΔS, and ΔG), reaction barriers, and rate constants across a temperature range of 300–1200 K. researchgate.net The results highlight the importance of the radical mechanism, especially at higher temperatures. researchgate.net

Table 1: Comparison of Computational Methodologies for PCDD Formation Studies

| Methodology | Key Focus | Example Application | Key Findings |

|---|---|---|---|

| Ab Initio | Fundamental reaction pathways from first principles. | Formation of PCDDs from 2,4,5-TCP. acs.orgacs.org | Direct condensation yields only 2,3,7,8-TCDD; radical pathways show temperature-dependent product distribution. acs.orgacs.org |

| DFT | Mechanistic and kinetic studies of complex reactions. | Reaction of this compound with 2,4-dichlorophenol. nih.gov | Identified complex network of predioxin intermediates and temperature-dependent rate-determining steps. nih.gov |

| DFT | Exploring novel reaction mechanisms. | Formation of PCDD/Fs from 2-chlorophenol. acs.org | Chlorinated phenyl radicals and α-ketocarbenes are also important precursors. acs.org |

| DFT with CVT/SCT | Calculating reaction rate constants. | Reactions of chlorophenols with atomic hydrogen. figshare.com | Provided rate-temperature formulas for elementary reactions, crucial for kinetic modeling. figshare.com |

Identification of Intermediate Species in Dioxin Formation

The formation of dioxins from this compound involves a series of complex reactions with various transient intermediate species. Identifying these intermediates is crucial for a complete understanding of the reaction mechanisms.

A key intermediate in the formation of 2,3,7,8-TCDD is the 2,4,5-trichlorophenoxy radical . nih.govacs.org This radical is formed through the abstraction of a hydrogen atom from the hydroxyl group of 2,4,5-trichlorophenol. nih.gov In the presence of catalysts like CuO, a HOCu-2,4,5-trichlorophenolate complex is formed as an intermediate, which then desorbs the chlorophenoxy radical. nih.govacs.org

In the anionic mechanism, a predioxin is a crucial intermediate formed from the reaction of a this compound anion with another chlorophenol molecule. nih.gov This predioxin can then undergo further reactions to form the final dioxin product or other predioxin-type intermediates. nih.gov

Beyond the primary phenoxy radical, other radical intermediates have been proposed. Theoretical studies suggest the involvement of substituted phenyl radicals and phenoxyl diradicals as potential sources for PCDD/F formation. nih.gov For instance, in the pyrolysis of 2-chlorophenol, the 2-chlorophenoxyl radical can decompose to form a chlorocyclopentadienyl radical , which in turn can lead to the formation of other products like naphthalene (B1677914) and chloronaphthalene. acs.org

The reaction of 2-chlorophenol also points to the formation of the chlorinated phenyl radical and the chlorinated α-ketocarbene as important intermediates in PCDD/F formation. acs.org In some cases, the reaction pathways involving these intermediates are energetically more favorable than those involving the chlorophenoxy radical. acs.org

Table 2: Key Intermediate Species in Dioxin Formation from Chlorophenolates

| Intermediate Species | Formation Pathway | Role in Dioxin Formation |

|---|---|---|

| 2,4,5-Trichlorophenoxy radical | H-abstraction from 2,4,5-trichlorophenol, often catalyzed. nih.gov | Primary precursor for self-condensation to form TCDD. acs.orgacs.org |

| Predioxin | Anionic reaction of this compound with a chlorophenol. nih.gov | Intermediate that cyclizes to form the dioxin ring structure. nih.gov |

| Substituted Phenyl Radicals | Formed from chlorophenoxy radicals. nih.gov | Alternative precursors for PCDD/F formation. nih.gov |

| Phenoxyl Diradicals | Formed from chlorophenoxy radicals. nih.gov | Direct intermediates in the formation of PCDD/Fs at high temperatures. nih.gov |

| HOCu-2,4,5-trichlorophenolate complex | Reaction of 2,4,5-trichlorophenol with CuO. nih.gov | Facilitates the formation of the 2,4,5-trichlorophenoxy radical. nih.gov |

Ortho-Phenoxyphenols (POPs)

Ortho-phenoxyphenols, also known as polychlorinated phenoxyphenols (PCPPs) or "predioxins," are significant intermediates in the formation of PCDDs from chlorophenolates. nih.govscispace.com The formation mechanism proceeds via the dimerization of phenoxy radicals. Specifically, in the gas phase, a 2,4,5-trichlorophenoxy radical can react with a this compound molecule. This condensation step, analogous to the Ullmann condensation, results in the formation of a POP. nih.gov The reaction can be described as a radical mechanism where not only chlorine but also hydrogen atoms can be substituted. nih.gov

Once formed, these ortho-phenoxyphenol intermediates can undergo intramolecular ring closure to form the stable tricyclic structure of a PCDD. scispace.com This cyclization reaction involves the elimination of a molecule, such as hydrogen chloride (HCl), to create the second ether linkage. In some instances, unexpected products can arise from a Smiles rearrangement of the initially formed diaryl ether (phenoxyphenol) intermediate.

Polychlorinated Dihydroxybiphenyls (DOHBs)

Polychlorinated dihydroxybiphenyls (DOHBs) have been identified as key intermediates in the formation pathway of PCDFs from chlorophenols. nih.gov The mechanism for their formation also involves the initial generation of phenoxy radicals. Two of these radicals can dimerize, coupling at the ortho-position carbon atoms that are not substituted with chlorine. This dimerization is accompanied by the migration of hydrogen atoms to the phenolic oxygen groups, resulting in a dihydroxybiphenyl structure. nih.gov

These DOHB intermediates are subsequently converted into PCDFs through a condensation reaction. nih.gov The formation of both DOHBs and their subsequent transformation into PCDFs is highly dependent on factors such as the reaction temperature, the specific substitution pattern of the chlorophenol precursor, and the concentration of oxygen. nih.gov The metabolism of 2,4,5-trichlorophenol has also been shown to produce dimerized metabolites such as dihydroxyhexachlorobiphenyl, illustrating the tendency of these structures to form. nih.govnih.gov

Catalytic Effects on Dioxin Formation Pathways

The formation of dioxins and their precursors from this compound is not solely a function of thermal reactions; it is significantly influenced by the presence of catalysts. Various surfaces and compounds can accelerate the key reaction steps, leading to a higher yield of these toxic byproducts. Metal oxides and activated carbon are two of the most studied catalytic surfaces in this context.

Metal Oxide Catalysis (e.g., CuO, CuCl2)

Copper compounds, particularly copper(II) oxide (CuO) and copper(II) chloride (CuCl2), are potent catalysts for dioxin formation. researchgate.net The catalytic activity of metal oxides is greatest around 400 °C, which supports the theory of de novo synthesis of dioxins on fly ash particles downstream of combustion processes. researchgate.net

Theoretical studies using density functional theory (DFT) have explored the reaction between 2,4,5-trichlorophenol and CuO. publications.gc.canih.gov These calculations show that the interaction involves several key steps:

Formation of a chlorophenolate complex : The 2,4,5-trichlorophenol molecule interacts with the CuO surface, forming a HO-Cu-2,4,5-trichlorophenolate complex. publications.gc.canih.govorganic-chemistry.org

Facile production of phenoxy radicals : The catalyst facilitates the abstraction of the hydroxyl hydrogen atom, leading to the easy formation of a 2,4,5-trichlorophenoxy radical. publications.gc.canih.govorganic-chemistry.org

Reduction of Copper : The process involves the reduction of Cu(II) to Cu(I) as the chlorophenoxy radical desorbs from the complex. publications.gc.canih.govorganic-chemistry.org

| Reactant | Catalyst | Key Intermediate | Primary Product | Thermodynamic Profile |

|---|---|---|---|---|

| 2,4,5-Trichlorophenol | CuO | HO-Cu-2,4,5-trichlorophenolate complex | 2,4,5-Trichlorophenoxy radical | Exothermic |

Activated Carbon Catalysis

Activated carbon surfaces can also play a significant catalytic role in the formation of dioxins. Research has demonstrated that activated carbon can catalyze the condensation reaction of 2,4,6-trichlorophenol into PCDDs. nih.gov While this study used a different isomer, the principle applies to chlorophenols more broadly. The large, porous surface area of activated carbon provides sites for the adsorption of precursor molecules like this compound. On this surface, the subsequent condensation and cyclization reactions to form PCDDs are facilitated. In industrial settings, the regeneration of activated carbon used for water treatment has been identified as a potential source of dioxins, with tetrachlorodibenzo-p-dioxin (TCDD) being detected in fly ash and flue gas from regeneration kilns operating at around 800°C.

Influence of Reaction Conditions on Byproduct Speciation

The type and quantity of byproducts formed from this compound are not fixed but are strongly influenced by the specific conditions of the reaction environment. Temperature, in particular, has a profound effect on the kinetics and pathways of these reactions.

Temperature Dependence of Reaction Kinetics

Temperature is a critical parameter controlling the formation of dioxins and related byproducts from this compound. The rate of formation of TCDD from 2,4,5-trichlorophenol is observed to be highest when heated to 600°C (873 K). nih.gov

Quantum chemical studies have investigated the reaction mechanisms for TCDD formation from 2,4,5-trichlorophenol over a temperature range of 300–1200 K. nih.gov These studies highlight the importance of the radical mechanism, which shows a significant increase in dioxin formation around 900 K. This aligns with experimental observations showing an increased conversion of trichlorophenol in the non-catalytic gas phase reaction between 600 K and 900 K. nih.gov

Furthermore, the reaction temperature directly influences the speciation of byproducts, affecting the ratio of PCDDs to PCDFs. nih.gov The formation of DOHBs (PCDF precursors) and their subsequent condensation is highly temperature-dependent. nih.gov In the context of copper-catalyzed reactions, the peak catalytic activity for dioxin formation is observed at approximately 400°C. researchgate.net However, for some catalytic systems, increasing the temperature too high can lead to catalyst degradation and a loss of activity. datapdf.com

| Precursor | Condition | Temperature | Observation |

|---|---|---|---|

| 2,4,5-Trichlorophenol | Heating | 600 °C (873 K) | Highest formation rate of TCDD. nih.gov |

| 2,4,5-Trichlorophenol | Non-catalytic gas phase | 600 - 900 K | Increased conversion to TCDD. nih.gov |

| Chlorophenols | Metal-catalyzed reaction | ~400 °C (673 K) | Greatest catalytic activity for Cl2 formation (dioxin precursor step). researchgate.net |

Oxygen Concentration Effects

The concentration of oxygen is a pivotal factor that dictates the transformation pathways and the spectrum of byproducts generated during the synthesis and degradation of this compound. The presence or absence of molecular oxygen determines whether oxidative or reductive processes will dominate, leading to markedly different chemical intermediates and final products.

Under aerobic conditions, where oxygen is abundant, the microbial degradation of 2,4,5-trichlorophenol (the precursor to this compound) can proceed via oxidative pathways. For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to mineralize 2,4,5-trichlorophenol. asm.org The initial step in this aerobic pathway involves the oxidation of 2,4,5-trichlorophenol to 2,5-dichloro-1,4-benzoquinone, a reaction catalyzed by lignin (B12514952) peroxidase (LiP) or manganese peroxidase (MnP). asm.org This is followed by a series of oxidative dechlorination and quinone reduction reactions that ultimately remove all chlorine atoms before the aromatic ring is cleaved. asm.orgasm.org While effective in some microbial systems, the aerobic degradation of 2,4,5-trichlorophenol can be slow in others. One study noted that in a neutral clay-loam soil, only 72% of 2,4,5-TCP was degraded over 160 days under aerobic conditions. nih.gov

In contrast, under anaerobic conditions (in the absence of oxygen), reductive dechlorination is the principal degradation mechanism. nih.govoregonstate.edu In this process, chlorine atoms on the phenol ring are sequentially replaced by hydrogen atoms. This transformation is mediated by anaerobic microorganisms that utilize the chlorinated compound as an electron acceptor. oregonstate.edu Studies on pentachlorophenol-acclimated anaerobic sludge have shown that 2,4,5-trichlorophenol can be dechlorinated at two different positions to form either 2,4-dichlorophenol or 3,4-dichlorophenol (B42033). oregonstate.edu The specific daughter products depend on the microbial consortia present. oregonstate.edu However, some studies have found that under certain anaerobic conditions, 2,4,5-trichlorophenol may not be degraded at all. nih.gov

The manufacturing process of 2,4,5-trichlorophenol itself, which involves the hydrolysis of 1,2,4,5-tetrachlorobenzene, can lead to the formation of the highly toxic byproduct 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), especially when reaction temperatures are not properly controlled. smolecule.comwikipedia.orglibretexts.org The thermal decomposition of sodium this compound at high temperatures can also produce TCDD. The presence and concentration of oxygen during such thermal events can influence the formation of various polychlorinated dibenzodioxins and dibenzofurans.

The following table summarizes the primary degradation pathways and resulting byproducts of 2,4,5-trichlorophenol under different oxygen concentrations.

| Oxygen Condition | Dominant Degradation Pathway | Key Intermediates and Byproducts |

| Aerobic | Oxidative Dechlorination | 2,5-dichloro-1,4-benzoquinone, 2,5-dichloro-1,4-hydroquinone, 5-chloro-1,2,4-trihydroxybenzene |

| Anaerobic | Reductive Dechlorination | 2,4-Dichlorophenol, 3,4-Dichlorophenol |

| High-Temperature Synthesis/Decomposition | Dimerization/Condensation | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) |

Environmental Fate and Transport of 2,4,5 Trichlorophenolate

Sorption and Desorption Dynamics in Environmental Matrices

The interaction of 2,4,5-trichlorophenolate with solid phases in the environment, such as soil and sediment, is a critical process that affects its transport and bioavailability. Sorption, the binding of the chemical to particulate surfaces, and desorption, its release back into the solution phase, are key dynamics in its environmental partitioning.

The extent of this compound sorption to soil is largely influenced by the soil's organic matter content and the type of clay minerals present. nih.gov Organic matter is a primary sorbent for many organic compounds, and 2,4,5-trichlorophenol (B144370) exhibits moderate adsorption to it. tpsgc-pwgsc.gc.ca The organic carbon-water (B12546825) partition coefficient (Koc) for 2,4,5-trichlorophenol, a measure of its tendency to bind to organic carbon, can be as high as 2,330 for the undissociated phenol (B47542) form. epa.gov However, as the pH increases and the compound ionizes to the phenolate (B1203915) form, the Koc value can drop to near zero, indicating a significant decrease in sorption. epa.gov This is because the negatively charged phenolate ion is more water-soluble and less likely to partition into the nonpolar organic matter. epa.govmcgill.ca

Clay minerals also play a role in the sorption of chlorophenols. nih.gov Studies on the related compound 2,4,6-trichlorophenol (B30397) have shown that K+-clays are more effective at adsorbing the compound than Ca2+-clays, and illite (B577164) has a higher sorption capacity than montmorillonite. nih.gov The presence of humic acids, a major component of soil organic matter, can modify the surface of clay minerals and increase their sorption capacity for chlorophenols. nih.gov However, the presence of certain metal cations, such as lead, can suppress the sorption of trichlorophenols by competing for binding sites on organic matter and clay minerals. nih.gov

In aquatic environments, this compound can partition between the water column and the bottom sediments. The same principles that govern its sorption to soil apply to aquatic sediments. The organic carbon content of the sediment is a key factor, with higher organic carbon leading to greater sorption of the less soluble, undissociated form. epa.gov Fragments of 2,4,5-trichlorophenol can be carried into waterways and deposited on the bottom, where they will then dissolve. tpsgc-pwgsc.gc.ca The process of desorption from sediments can act as a long-term source of the contaminant to the overlying water column. tpsgc-pwgsc.gc.ca Studies on other hydrophobic organic compounds have shown that desorption from sediments can be a slow process, with both rapid and slow-releasing fractions. acs.org

The sorption of chlorophenols to environmental matrices is not always an instantaneous process. Kinetic studies, which examine the rate of sorption over time, are crucial for understanding the time-dependent nature of these interactions. Research on other chlorophenols has shown that sorption can be described by pseudo-second-order kinetics, indicating that the rate-limiting step may be chemisorption. researchgate.net

Equilibrium studies describe the distribution of the chemical between the solid and aqueous phases once the system has reached a steady state. Isotherms, which plot the amount of sorbed chemical against its concentration in solution, are often nonlinear for chlorophenols, suggesting that the sorption energy is not constant across all binding sites. nih.govresearchgate.net The Freundlich isotherm model has been successfully used to describe the sorption of 2,4,6-trichlorophenol, indicating a heterogeneous distribution of sorption sites. researchgate.net Desorption studies often reveal hysteresis, where the desorption pathway is different from the sorption pathway, suggesting that some of the sorbed chemical is resistant to release. nih.govnih.gov This "aging effect" can lead to a long-term reduction in the mobility of the contaminant. nih.gov

Table 1: Sorption Parameters for Trichlorophenols in Environmental Matrices

| Compound | Sorbent | pH | Koc (L/kg) | Isotherm Model | Reference |

|---|---|---|---|---|---|

| 2,4,5-Trichlorophenol | Soil | < pKa | 2330 | - | epa.gov |

| This compound | Soil | > pKa | ~0 | - | epa.gov |

| 2,4,6-Trichlorophenol | K+-illite | - | - | Freundlich | nih.gov |

| 2,4,6-Trichlorophenol | Ca2+-illite | - | - | Freundlich | nih.gov |

| 2,4,6-Trichlorophenol | Ash | - | - | Freundlich | researchgate.net |

| 2,4,5-Trichlorophenol | Organoclay | 5 | - | - | oieau.fr |

Interactions with Aquatic Sediments

Mobility and Distribution in Aqueous and Terrestrial Systems

The mobility of this compound in the environment is a direct consequence of its sorption behavior and solubility. Its distribution between aqueous and terrestrial systems is governed by processes such as leaching, runoff, and atmospheric deposition, although the latter is less significant for this compound due to its low volatility. tpsgc-pwgsc.gc.ca

Once dissolved in water, this compound can be transported through the soil profile and potentially reach groundwater. tpsgc-pwgsc.gc.ca The primary mechanisms of groundwater transport are advection, the movement with the bulk flow of water, and dispersion, the spreading of the contaminant plume due to velocity variations and molecular diffusion. epa.gov The extent of its movement is significantly retarded by sorption to the soil matrix. As previously discussed, the high sorption of the undissociated 2,4,5-trichlorophenol at low pH will limit its mobility, while the highly soluble phenolate form at higher pH will be more mobile. epa.gov Therefore, the pH of the soil and groundwater is a critical factor in determining the potential for groundwater contamination. epa.govepa.gov The presence of co-solvents, such as methanol (B129727), can increase the mobility of hydrophobic organic compounds, but this effect is generally only significant near the source of contamination where concentrations are high. epa.gov

This compound can enter surface water bodies through direct discharge, runoff from contaminated land, or from the desorption from contaminated sediments. tpsgc-pwgsc.gc.ca Once in a river or lake, it will be subject to dilution and dispersion. tpsgc-pwgsc.gc.ca The moderate solubility of 2,4,5-trichlorophenol in water (1,200 mg/L) means that it can be transported over significant distances in the dissolved phase. tpsgc-pwgsc.gc.canih.gov The ultimate fate in surface waters will depend on a combination of physical dispersion, sorption to suspended solids and sediments, and degradation processes such as photolysis. nih.gov The partitioning to sediments can lead to the accumulation of the contaminant, creating a long-term reservoir that can be released back into the water column. tpsgc-pwgsc.gc.ca

Terrestrial Fate in Soil Systems

The environmental persistence and behavior of this compound in soil are governed by a complex interplay of physical, chemical, and biological processes. Key factors influencing its fate include adsorption to soil particles, mobility through the soil profile, and degradation by microbial populations. The dissociation of its parent compound, 2,4,5-trichlorophenol, which has a pKa of 7.43, means that in most soil environments, a significant portion of the compound will exist in its anionic phenolate form. nih.gov This characteristic plays a crucial role in its interaction with soil components.

The mobility of 2,4,5-trichlorophenol in soil is considered to be in the range of high to slight, based on reported soil organic carbon-water partitioning coefficient (Koc) values between 89 and 2300. nih.gov The anionic form, this compound, generally exhibits weaker adsorption to soils rich in organic carbon and clay compared to its neutral counterpart. nih.gov However, the specific properties of the soil, such as pH, organic matter content, and clay composition, significantly influence its sorption and subsequent mobility. nih.gov For instance, one study noted that the sorption of 2,4,5-trichlorophenol is pH-dependent, with different UV absorbance peaks observed for the protonated and deprotonated species, indicating the importance of pH in its environmental analysis. oieau.fr

Biodegradation is a significant pathway for the removal of this compound from soil, although the rates can be highly variable. Under aerobic conditions, the degradation can be slow. nih.gov For example, in one study using two different soil suspensions, complete degradation of 2,4,5-trichlorophenol at a concentration of 50 mg/L took longer than 47 and 72 days, respectively. nih.gov Another study reported that in a clay loam soil, 72% of the compound was aerobically degraded in 80 days in non-sterile conditions, compared to only 9% in sterile soil, highlighting the critical role of microorganisms. nih.gov The aerobic biodegradation half-life in a river die-away test was determined to be 23 days. nih.gov Conversely, under anaerobic conditions, the degradation of 2,4,5-trichlorophenol has been observed to be very slow or non-existent in some studies. nih.gov

Research has identified specific microorganisms capable of degrading related compounds. For example, a pure culture of Pseudomonas cepacia was found to degrade 2,4,5-trichlorophenoxyacetic acid, a related herbicide, in soil. nih.gov The degradation of chlorophenols is influenced by the number and position of chlorine atoms on the aromatic ring; an increase in chlorine substituents generally leads to increased toxicity and reduced biodegradability. frontiersin.org

Table 1: Soil Partitioning Coefficients (Koc) for 2,4,5-Trichlorophenol

| Koc Value | Soil/Sediment Type | Mobility Classification | Reference |

|---|---|---|---|

| 89 | Not Specified | High | nih.gov |

| 1700 | Pahokee Peat | Slight | nih.gov |

| 2300 | Not Specified | Slight | nih.gov |

Table 2: Aerobic Biodegradation of 2,4,5-Trichlorophenol in Soil and Water Systems

| System | Initial Concentration | Degradation | Time Period | Reference |

|---|---|---|---|---|

| Soil Suspension 1 | 50 mg/L | >47 days for complete degradation | >47 days | nih.gov |

| Soil Suspension 2 | 50 mg/L | >72 days for complete degradation | >72 days | nih.gov |

| Non-sterile Clay Loam | Not Specified | 72% | 80 days | nih.gov |

| Sterile Clay Loam | Not Specified | 9% | 80 days | nih.gov |

| Soil Suspension | 10 µg/L | 15-day half-life (loss of UV absorbance) | 15 days | nih.gov |

| River Water | Not Specified | 690-day half-life (CO2 evolution) | 690 days | nih.gov |

Degradation and Transformation Pathways of 2,4,5 Trichlorophenolate in Environmental Systems

Biodegradation Processes

Biodegradation represents the primary route for the environmental breakdown of 2,4,5-trichlorophenolate. This process relies on the metabolic activities of microorganisms to transform the compound into less harmful substances. Both aerobic and anaerobic conditions can support the biodegradation of this compound, each involving distinct biochemical pathways.

Aerobic Biotransformation Mechanisms

Under aerobic conditions, the biotransformation of this compound is often initiated by monooxygenase or dioxygenase enzymes. These enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, leading to its destabilization and subsequent cleavage. The initial hydroxylation can lead to the formation of chlorinated catechols. For instance, 2,4,5-trichlorophenol (B144370) can be metabolized to intermediates such as 3,4,6-trichlorocatechol (B154911) and 2,5-dichlorohydroquinone (B146588). nih.gov These intermediates are then subject to further degradation, typically involving ring opening and subsequent metabolism through central metabolic pathways. However, under certain conditions, these metabolites can also dimerize to form more complex and persistent compounds like dihydroxyhexachlorobiphenyls and hydroxypentachlorodiphenyl ethers. nih.gov While aerobic degradation can occur, some studies have indicated that it can be a very slow process for 2,4,5-trichlorophenol. nih.gov

Anaerobic Reductive Dechlorination

In the absence of oxygen, a key degradation pathway for this compound is anaerobic reductive dechlorination. This process involves the sequential removal of chlorine atoms from the aromatic ring, with the chlorophenol serving as an electron acceptor. This process is generally considered a more effective pathway for the breakdown of highly chlorinated phenols. Studies have shown that the reductive dechlorination of 2,4,5-trichlorophenol in anaerobic sewage sludge can yield 3,4-dichlorophenol (B42033) and 4-chlorophenol (B41353) as the final products. nih.gov This stepwise removal of chlorine atoms reduces the toxicity of the compound and makes the resulting lesser-chlorinated phenols more amenable to subsequent aerobic degradation.

Role of Microbial Consortia and Specific Strains

The complete mineralization of this compound often requires the synergistic action of a microbial consortium. epa.gov Different microbial populations within the consortium may carry out different steps of the degradation pathway. For example, one group of microorganisms may be responsible for the initial reductive dechlorination, while another group degrades the resulting partially dechlorinated phenols. epa.gov The absence of any key member of the consortium can halt the degradation process. epa.gov

Several specific bacterial strains have been identified with the ability to degrade chlorophenols. Genera such as Cupriavidus, Sphingomonas, and Mycobacterium are known to degrade a range of chlorophenols, including those with multiple chlorine substituents. mdpi.com For instance, Burkholderia cepacia AC1100 possesses a chlorophenol 4-monooxygenase capable of acting on various chlorophenols. ncats.io The enrichment of such specialized microorganisms is a critical factor in the successful bioremediation of sites contaminated with this compound.

Enzymatic Dehalogenation Pathways

The key enzymatic step in the breakdown of this compound is dehalogenation, the cleavage of the carbon-halogen bond. This can be achieved through different enzymatic mechanisms.

The table below summarizes key enzymes involved in chlorophenol degradation.

| Enzyme Family | Reaction Type | Cofactors | Example Substrate | Product |

|---|---|---|---|---|

| Monooxygenases | Hydroxylation, Dehalogenation | NADH, FAD, O₂ | 2,4,6-Trichlorophenol | 2,6-Dichlorohydroquinone |

| Dioxygenases | Ring Cleavage | Chlorinated Catechols | Ring-opened products | |

| Reductive Dehalogenases | Reductive Dechlorination | Polychlorinated Phenols | Less-chlorinated Phenols |

Bioreactor System Applications (e.g., Sequencing Batch Reactors)

Bioreactors provide a controlled environment to optimize the conditions for the microbial degradation of this compound. Sequencing Batch Reactors (SBRs) are a particularly effective technology for this purpose. SBRs operate in a cyclical manner, which allows for the establishment of different environmental conditions (e.g., anaerobic and aerobic phases) within the same reactor. This flexibility is highly advantageous for the degradation of chlorinated compounds, as it can facilitate sequential anaerobic reductive dechlorination followed by aerobic mineralization of the resulting intermediates. frontiersin.org

Studies have demonstrated the high efficiency of SBRs in treating chlorophenol-contaminated wastewater. For example, an SBR with a combined anaerobic-aerobic operational process has been shown to be a suitable system for removing resistant chlorinated aromatic compounds. frontiersin.org The performance of these systems can be further enhanced by incorporating features like a rotating biological bed to support biofilm growth. frontiersin.org Research on SBRs has shown that complete degradation of chlorophenols and high removal of chemical oxygen demand (COD) can be achieved. nih.gov

The table below presents findings from a study on the degradation of 2,4,6-trichlorophenol in a Sequencing Batch Reactor.

| Parameter | Value | Outcome |

|---|---|---|

| Influent 2,4,6-TCP Concentration | 50 mg/L | Specific degradation rate of 8.28 mgTCP/g·VSS·h mdpi.com |

| Influent 2,4,6-TCP Concentration | 100 mg/L | Specific degradation rate of 8.34 mgTCP/g·VSS·h mdpi.com |

| Influent 2,4,6-TCP Concentration | 150 mg/L | Specific degradation rate of 8.37 mgTCP/g·VSS·h mdpi.com |

| Influent 2,4,6-TCP Concentration | 200 mg/L | Specific degradation rate of 9.48 mgTCP/g·VSS·h mdpi.com |

| Influent 2,4,6-TCP Concentration | 230 mg/L | Specific degradation rate of 9.63 mgTCP/g·VSS·h mdpi.com |

| Influent 2,4,6-TCP Concentration | 250 mg/L | Specific degradation rate decreased to 8.32 mgTCP/g·VSS·h mdpi.com |

Photodegradation Mechanisms

The photodegradation of this compound, the dissociated form of 2,4,5-trichlorophenol (2,4,5-TCP), is a significant process that dictates its fate and persistence in aquatic environments. This process is initiated by the absorption of ultraviolet (UV) radiation, leading to a series of chemical transformations. The degradation can occur through direct photolysis, where the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species.

Direct Photolysis in Aqueous Solutions

In aqueous solutions, 2,4,5-trichlorophenol and its phenolate (B1203915) form are susceptible to direct photolysis upon irradiation with UV light. nih.govnih.gov This process involves the absorption of photons by the molecule, leading to an electronically excited state. The primary photochemical event is the cleavage of a carbon-chlorine (C-Cl) bond, a process known as heterolytic cleavage. researchgate.net This cleavage results in the substitution of a chlorine atom with a hydroxyl group (-OH) from the surrounding water molecules. nih.gov

Indirect Photodegradation by Reactive Oxygen Species

Indirect photodegradation pathways become important in natural waters containing dissolved organic matter and other photosensitizers. These substances absorb sunlight and produce highly reactive oxygen species (ROS), which then react with and degrade this compound. The most significant of these ROS are hydroxyl radicals (•OH) and singlet oxygen (¹O₂).

Hydroxyl radicals are powerful, non-selective oxidants that react rapidly with a wide range of organic compounds. In the environment, they are primarily formed by the photolysis of nitrate (B79036) and dissolved organic matter. The reaction between the hydroxyl radical and 2,4,5-trichlorophenol in the vapor phase has an estimated rate constant of 2.1 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 6.8 days. nih.gov

In aqueous solutions, hydroxyl radicals can react with this compound via two main pathways: electron transfer and addition to the aromatic ring. capes.gov.br The electron transfer pathway yields a 2,4,5-trichlorophenoxyl radical. acs.orgacs.org The addition of the hydroxyl radical to the ring is followed by the rapid elimination of a halide ion, leading to the formation of hydroxylated intermediates. capes.gov.br Studies on similar compounds, like pentachlorophenol, show that reaction with hydroxyl radicals accounts for a significant portion of the degradation, with the electron transfer pathway becoming more dominant for more halogenated phenols. capes.gov.br

Singlet oxygen is another key ROS involved in the indirect photodegradation of electron-rich organic molecules like phenolates. It is an electronically excited state of molecular oxygen, generated in sunlit waters by energy transfer from excited dissolved organic matter. nsf.gov Singlet oxygen is more selective than the hydroxyl radical and reacts with phenolates primarily through a charge-transfer mechanism. nsf.gov

Hydroxyl Radical Reactions

Identification and Characterization of Phototransformation Products

The photodegradation of this compound results in a variety of transformation products, primarily through stepwise reductive dechlorination and hydroxylation. The initial and most common products are dichlorophenols and trichlorodihydroxybenzenes (chlorinated catechols or hydroquinones). nih.gov

In the photodegradation of the related herbicide 2,4,5-T, the major products identified were those resulting from the substitution of one of the chlorine atoms at the 2-, 4-, or 5-position by a hydroxyl group. researchgate.net Additionally, products from the hydroxylation of the benzene (B151609) ring at the 3- and 6-positions were also found. researchgate.net Reductive dechlorination of 2,4,5-trichlorophenol in anaerobic sewage sludge has been shown to produce 3,4-dichlorophenol and 4-chlorophenol. nih.gov Further degradation can lead to oxidative ring opening, ultimately resulting in the mineralization of the compound to carbon dioxide, water, and chloride ions. chemicalbook.com

Table 1: Identified Phototransformation Products of 2,4,5-Trichlorophenol and Related Compounds

| Parent Compound | Transformation Product | Formation Pathway | Reference |

| 2,4,5-Trichlorophenol | Dichlorophenols (e.g., 3,4-dichlorophenol, 4-chlorophenol) | Reductive Dechlorination | nih.gov |

| 2,4,5-Trichlorophenol | Dihydroxydichlorobenzenes | Hydroxylation | |

| 2,4,5-Trichlorophenol | Trichlorocatechol | Hydroxylation | |

| 2,4,5-Trichlorophenoxyacetic acid | Chlorohydroxyphenoxyacetic acids | Hydrolytic Dechlorination | researchgate.net |

| 2,4,5-Trichlorophenoxyacetic acid | Hydroxylated 2,4,5-T | Ring Hydroxylation | researchgate.net |

| Pentachlorophenol | 2,3,5,6-Tetrachlorophenol, 2,3,4,6-Tetrachlorophenol (B30399) | Reductive Dechlorination | researchgate.net |

| Pentachlorophenol | 2,4,5-Trichlorophenol | Reductive Dechlorination | researchgate.net |

Influence of Environmental Parameters on Photodegradation Kinetics

Several environmental factors can significantly influence the rate and pathway of this compound photodegradation.

pH: The pH of the aqueous solution is a critical parameter. The pKa of 2,4,5-trichlorophenol is approximately 7.37-7.43. nih.govchemicalbook.com At pH values above the pKa, the compound exists predominantly in its anionic phenolate form (this compound). The phenolate form is generally more susceptible to oxidation and photodegradation than the undissociated phenol (B47542) form. However, studies on the photocatalytic degradation of 2,4,5-TCP using a TiO₂ catalyst showed the highest degradation rate was achieved at an acidic pH of 4. uobabylon.edu.iq This is attributed to the surface charge of the catalyst and the speciation of the compound. uobabylon.edu.iq In contrast, for the related 2,4,6-trichlorophenol, degradation rates were observed to be higher under alkaline conditions in other systems. researchgate.net

Dissolved Organic Matter (DOM): DOM can have a dual effect on photodegradation. It can act as a photosensitizer, producing ROS that enhance indirect photodegradation. nsf.gov Conversely, DOM can also act as a light screen, absorbing UV radiation and reducing the light available for direct photolysis. It can also scavenge ROS, thereby inhibiting indirect photodegradation pathways.

Presence of Other Ions: The presence of ions like nitrate (NO₃⁻) can accelerate photodegradation by producing hydroxyl radicals upon photolysis. Other ions, such as chloride (Cl⁻), can have complex effects, sometimes inhibiting the reaction depending on the pH and the specific degradation pathway.

Season: Sunlight intensity varies with the season, directly impacting photodegradation rates. Studies have shown that the phototransformation half-life of 2,4,5-trichlorophenol in distilled water is shorter in summer (0.6 hours) compared to winter (1 hour), reflecting the higher solar irradiance. chemicalbook.comchemicalbook.com

Table 2: Influence of Environmental Parameters on 2,4,5-Trichlorophenol(ate) Photodegradation

| Parameter | Effect | Mechanism/Reason | Reference(s) |

| pH | Complex; rate can be enhanced at acidic or alkaline pH depending on the system. | Affects the speciation (phenol vs. phenolate) and surface charges of photocatalysts. Phenolate is generally more reactive. | uobabylon.edu.iqresearchgate.net |

| Dissolved Organic Matter (DOM) | Dual effect: can enhance or inhibit. | Acts as a photosensitizer (producing ROS) or as a light screen and ROS scavenger. | nsf.gov |

| Nitrate Ions (NO₃⁻) | Enhances degradation. | Photolyzes to form hydroxyl radicals. | |

| Sunlight Intensity (Season) | Higher intensity (summer) leads to faster degradation. | Increased photon flux for direct and indirect photolysis. | chemicalbook.comchemicalbook.com |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Fenton and Photo-Fenton Oxidation Systems

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. This system is effective for the degradation of various chlorophenols. For instance, in the degradation of 2,4,6-trichlorophenol (a related compound), over 99% removal was achieved within 10 minutes under optimal conditions of pH 3, with initial concentrations of 1.8 mM H₂O₂ and 0.6 mM Fe²⁺. bvsalud.orgresearchgate.net While significant degradation of the parent compound occurs, complete mineralization is often slower, with only a 37% reduction in Chemical Oxygen Demand (COD) observed after one hour in the same study. researchgate.net The degradation of 2,4,6-trichlorophenol in a Fenton system leads to the formation of less chlorinated, acidic, and non-phenolic intermediates. bvsalud.orgresearchgate.net

The photo-Fenton process enhances the traditional Fenton reaction by incorporating ultraviolet (UV) or visible light. This light exposure facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals from the photolysis of hydrogen peroxide. This synergistic effect generally leads to higher degradation and mineralization rates compared to the Fenton process alone. nih.gov Studies on other chlorophenols have demonstrated the high efficiency of the photo-Fenton system. nih.gov For example, the degradation of 2,4-dichlorophenol (B122985) in a nitrilotriacetic acid-modified photo-Fenton system reached 100% efficiency at an initial concentration of 20 mg·L⁻¹. nih.gov

The primary mechanism in both systems is the attack of hydroxyl radicals on the aromatic ring of the this compound molecule. This leads to a series of hydroxylation, dechlorination, and ring-opening reactions, ultimately breaking down the compound into smaller organic acids and eventually mineralizing to CO₂, H₂O, and chloride ions.

UV-Activated Oxidation (e.g., UV/H₂O₂, UV/TiO₂)

UV-activated oxidation processes are another effective means of degrading this compound. The UV/H₂O₂ system relies on the photolysis of hydrogen peroxide by UV radiation to generate hydroxyl radicals. This method has proven effective for the complete degradation and significant mineralization of chlorinated phenols. For instance, the UV/H₂O₂ process achieved rapid and complete degradation of 2,4,6-trichlorophenol, with significant mineralization of 40.4%. nih.gov The degradation of trichloroethene, a related chlorinated compound, by UV/H₂O₂ primarily occurs through hydroxyl radical-induced reactions, with minor contributions from direct UV photolysis. nih.gov

Photocatalysis using titanium dioxide (TiO₂) is another prominent UV-activated AOP. When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. nih.gov The UV/TiO₂ process has been shown to effectively degrade and mineralize 2,4,5-trichlorophenol. nih.gov The efficiency of this process can be influenced by the properties of the TiO₂ catalyst. For example, nano-sized TiO₂ has been extensively used due to its high photoactivity. researchgate.net The degradation rate in UV/TiO₂ systems can be significantly higher than with UV light alone. researchgate.net For 2,4,6-trichlorophenol, complete removal was observed in 4 hours using nano-TiO₂ under UV light. researchgate.net

The degradation pathway in these systems involves the initial attack of hydroxyl radicals on the this compound, leading to the formation of hydroxylated and dechlorinated intermediates. Subsequent reactions result in the opening of the aromatic ring and the formation of aliphatic compounds, which are further oxidized to CO₂, water, and chloride ions. nih.govnih.gov

Electrochemical Oxidation Strategies

Electrochemical oxidation offers a clean and versatile method for the degradation of persistent organic pollutants. This technique involves the generation of hydroxyl radicals and other oxidizing species on the surface of an anode when a current is applied. The choice of anode material is critical to the efficiency of the process.

Studies on the electrochemical oxidation of 2,4,5-trichlorophenoxyacetic acid (a related compound) have demonstrated high degradation efficiencies of over 90% in 20 minutes using various metal-oxide-coated titanium anodes, such as Ti/SnO₂-Sb/Ce-PbO₂, Ti/SnO₂-Sb, and Ti/RuO₂. nih.gov The degradation efficiency on these anodes reached over 99.9%, 97.2%, and 91.5%, respectively, after 30 minutes. nih.gov The corresponding total organic carbon (TOC) removal was 65.7%, 54.6%, and 37.2%. nih.gov The degradation process generally follows pseudo-first-order kinetics. nih.gov

The mechanism of electrochemical oxidation involves either direct electron transfer from the this compound molecule to the anode or, more commonly, indirect oxidation by electrochemically generated species like hydroxyl radicals. The oxidation of the hydroxyl group on the phenol ring is a key initial step, which can lead to the formation of quinones and the eventual opening of the aromatic ring. bg.ac.rs Intermediates such as 2,5-dichlorohydroquinone and 2,5-dihydroxy-p-benzoquinone have been identified during the electrochemical degradation of related compounds. nih.gov However, the formation of a passivating polyphenol film on the electrode surface can sometimes occur, leading to electrode fouling and a decrease in efficiency. bg.ac.rs

Heterogeneous Catalysis in AOPs (e.g., Zero-Valent Iron)

Heterogeneous catalysis, particularly using zero-valent iron (ZVI), has emerged as a promising technology for the remediation of chlorinated organic compounds. ZVI can act as both a reducing agent and a catalyst in Fenton-like reactions. In the presence of an oxidant like hydrogen peroxide, ZVI can generate hydroxyl radicals for the degradation of pollutants.

Nanoscale zero-valent iron (NZVI) has been shown to be an effective catalyst for the degradation of 2,4,6-trichlorophenol with hydrogen peroxide. nih.gov Under optimal conditions (pH 3.0, 35°C), 2,4,6-trichlorophenol can be significantly degraded into smaller organic acids within two hours. nih.gov The catalyst also demonstrates good reusability. nih.gov

The mechanism involves the corrosion of ZVI to release Fe²⁺ ions, which then catalyze the decomposition of H₂O₂ to form hydroxyl radicals, similar to the Fenton process. The large surface area of NZVI enhances the reaction rate. The degradation pathway involves the breakdown of the trichlorophenol structure into lower molecular weight organic acids. nih.gov

Combining ZVI-mediated reduction with other AOPs can enhance mineralization. For example, a pre-reductive step using zero-valent copper followed by a UV/H₂O₂ process intensified the mineralization of 2,4,6-trichlorophenol due to a synergistic photo-Fenton-like process involving leached copper ions. nih.gov

Comparative Efficacy and Mechanistic Insights of Different AOPs

The efficacy of different AOPs for the degradation of chlorophenols varies depending on the specific process and operating conditions. A comparative study on the degradation of 4-chlorophenol found the following decreasing order of efficiency: coupled electro-oxidation/ozonation > electro-Fenton-like process > photo-Fenton process > heterogeneous photocatalysis. researchgate.net The coupled electro-oxidation/ozonation process was able to achieve complete removal of total organic carbon. researchgate.net

Mechanistically, most AOPs rely on the generation of highly reactive hydroxyl radicals as the primary oxidant. However, the specific pathways and intermediates can differ.

Fenton and Photo-Fenton: The reaction is initiated by hydroxyl radicals attacking the aromatic ring, leading to hydroxylation and dechlorination. Ring cleavage follows, forming aliphatic acids which are then mineralized.

Electrochemical Oxidation: Degradation can occur through direct electron transfer at the anode or via indirect oxidation by electrogenerated oxidants. The formation of a passivating polymer film on the electrode surface is a potential drawback. bg.ac.rs

Zero-Valent Iron: ZVI systems can involve both reductive and oxidative pathways. The generation of Fe²⁺ from ZVI corrosion initiates a Fenton-like reaction with H₂O₂.

The ultimate goal of these processes is the complete mineralization of this compound to CO₂, H₂O, and inorganic chloride ions, thus eliminating its toxicity.

Factors Affecting AOP Performance (e.g., pH, Oxidant Concentration)

The performance of AOPs is significantly influenced by several operational parameters, with pH and oxidant concentration being among the most critical.

pH: The pH of the solution plays a crucial role in the efficiency of most AOPs.

Fenton and Photo-Fenton: These processes are highly pH-dependent, with the optimal pH typically being around 3. bvsalud.orgresearchgate.net At higher pH values, iron precipitates as ferric hydroxide (B78521), reducing the availability of the catalyst and consequently the generation of hydroxyl radicals. At very low pH, the formation of oxonium ions (H₃O₂⁺) can scavenge hydroxyl radicals.

UV/H₂O₂: The efficiency of the UV/H₂O₂ process can also be pH-dependent, although it is generally effective over a wider pH range than Fenton-based systems.

UV/TiO₂: The effect of pH on photocatalysis is complex. It can influence the surface charge of the TiO₂ catalyst and the speciation of the target pollutant. For some chlorophenols, degradation efficiency increases with increasing pH from 3 to 11. researchgate.netresearchgate.net This can be attributed to the increased formation of hydroxyl radicals from hydroxide ions and the fact that the anionic form of the phenol at higher pH may be more susceptible to degradation. researchgate.netresearchgate.net

Electrochemical Oxidation: The pH can affect the electrode material's stability, the speciation of the pollutant, and the nature of the electro-generated oxidants. Some electrochemical systems show high degradation efficiency across a wide pH range (3.1-11.2). nih.gov

Oxidant Concentration: The concentration of the oxidant, typically hydrogen peroxide, is another key parameter.

An increase in oxidant concentration generally leads to a higher degradation rate up to an optimal point. This is because a higher concentration of H₂O₂ results in a greater generation of hydroxyl radicals.

The initial concentration of the pollutant itself can also affect the degradation efficiency. Generally, higher initial concentrations can lead to a decrease in the degradation rate as the available oxidants become the limiting factor. nih.gov

Interactive Data Table: Degradation of Chlorophenols by AOPs

| AOP System | Target Compound | Key Findings | Reference |

| Fenton | 2,4,6-Trichlorophenol | >99% degradation in 10 min at pH 3. | bvsalud.orgresearchgate.net |

| Photo-Fenton | 2,4-Dichlorophenol | 100% degradation at 20 mg·L⁻¹ initial concentration. | nih.gov |

| UV/H₂O₂ | 2,4,6-Trichlorophenol | Complete degradation and 40.4% mineralization. | nih.gov |

| UV/TiO₂ | 2,4,5-Trichlorophenol | Effective degradation and mineralization. | nih.gov |

| Electrochemical Oxidation | 2,4,5-Trichlorophenoxyacetic acid | >99.9% degradation in 30 min with Ti/SnO₂-Sb/Ce-PbO₂ anode. | nih.gov |

| Zero-Valent Iron/H₂O₂ | 2,4,6-Trichlorophenol | Significant degradation into organic acids in 2 hours at pH 3. | nih.gov |

Analytical Methodologies for Environmental Monitoring and Research

Sample Preparation and Extraction Techniques for Diverse Environmental Matrices

The initial and often most critical step in the analysis of 2,4,5-trichlorophenolate is the effective extraction and pre-concentration of the analyte from complex environmental samples. The choice of technique depends heavily on the matrix being analyzed.

Water and Wastewater Samples

For aqueous samples such as drinking water, groundwater, and wastewater effluents, several methods are utilized to isolate and concentrate chlorophenols. nih.gov

Liquid-Liquid Extraction (LLE): This traditional method involves the partitioning of chlorophenols from the water sample into an immiscible organic solvent, such as methylene (B1212753) chloride. nih.gov While effective, LLE can be time-consuming and requires large volumes of potentially hazardous solvents. researchgate.netnih.gov

Solid-Phase Extraction (SPE): SPE has become a widely accepted and automated alternative to LLE. researchgate.netthermofisher.com In this technique, the water sample is passed through a cartridge containing a solid adsorbent material, such as C18-bonded silica (B1680970) or a strong anion-exchange resin. thermofisher.comresearchgate.net The chlorophenols are retained on the sorbent, while the bulk of the water passes through. The analytes are then eluted with a small volume of an organic solvent. thermofisher.com U.S. EPA Method 528, for instance, specifies the use of SPE for the analysis of phenols in water. thermofisher.com Automated SPE systems can process multiple samples simultaneously, improving reproducibility and throughput. thermofisher.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused silica fiber coated with a polymeric stationary phase. researchgate.netnih.gov The fiber is exposed to the water sample (either directly or in the headspace), and the chlorophenols partition onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.govdss.go.th

Dispersive Liquid-Liquid Microextraction (DLLME): This miniaturized version of LLE uses a small amount of extraction solvent dispersed into the aqueous sample with the aid of a disperser solvent. researchgate.netchemsrc.com This creates a cloudy solution with a large surface area for rapid extraction. After centrifugation, the sedimented phase containing the concentrated analytes is collected for analysis.

Soil and Sediment Samples

The extraction of this compound from solid matrices like soil and sediment presents additional challenges due to the strong binding of the compound to organic matter and mineral surfaces.

Alkaline Extraction: A common approach involves extracting the soil or sediment with an alkaline solution, such as sodium hydroxide (B78521). tandfonline.comoup.com This converts the phenolic compounds into their more water-soluble phenolate (B1203915) forms, facilitating their removal from the solid matrix. nih.gov The extract is then acidified to convert the phenolates back to their neutral form for subsequent cleanup and analysis. tandfonline.comoup.com

Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt the sample matrix and enhance the extraction of analytes into a solvent. nih.govtandfonline.com It is generally faster than traditional methods like Soxhlet extraction. nih.gov

Accelerated Solvent Extraction (ASE): ASE, also known as pressurized solvent extraction, utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. acs.org Water can even be used as the extraction solvent at elevated temperatures. dss.go.th

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov

Following initial extraction, a cleanup step is often necessary to remove interfering substances from the extract before instrumental analysis. This can involve techniques like solid-phase extraction or partitioning between different solvents. tandfonline.comoup.com

Chromatographic Separation and Detection Methods

Chromatography is the cornerstone of analyzing complex mixtures of environmental contaminants like this compound. Gas chromatography and high-performance liquid chromatography are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds, including chlorophenols.

In GC, the sample extract is injected into a heated port, where the compounds are vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary liquid phase coated on the inside of the column.

However, the direct analysis of polar compounds like chlorophenols by GC can be problematic, often resulting in poor peak shape and reduced sensitivity. gcms.cz To overcome this, a derivatization step is frequently employed to convert the chlorophenols into less polar, more volatile derivatives. gcms.cz A common method is acetylation, which involves reacting the chlorophenols with a reagent like acetic anhydride. researchgate.netgcms.cz Silylation is another derivatization technique used for this purpose. chromatographyonline.com

The separated compounds exiting the GC column are then introduced into a mass spectrometer (MS). The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound that acts as a chemical fingerprint. This allows for highly specific and sensitive detection and quantification. gcms.cz The use of tandem mass spectrometry (GC/MS/MS) can further enhance selectivity and sensitivity, allowing for the detection of chlorophenols at very low concentrations (parts-per-trillion range) in complex matrices. gcms.cznih.gov

Table 1: Examples of GC/MS Methods for 2,4,5-Trichlorophenol(ate) Analysis

| Method | Matrix | Detection Limit | Reference |

| EPA-EAD 1625 | Water | 10 µg/L | smolecule.com |

| DOE OM100R | Solid waste, soils, groundwater | 37 µg/L | smolecule.com |

This table is interactive. Users can sort and filter the data.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

HPLC is a complementary technique to GC and is particularly well-suited for the analysis of polar, non-volatile, or thermally labile compounds that are not easily analyzed by GC.

In HPLC, the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with small particles of a stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. For chlorophenols, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. tandfonline.comoup.com

Various detectors can be coupled with HPLC for the analysis of chlorophenols:

UV-Vis Detector: This detector measures the absorbance of UV or visible light by the analytes as they elute from the column. tandfonline.comoup.com It is a robust and widely used detector but may lack the specificity of mass spectrometry.

Electrochemical Detector: This detector measures the current resulting from the oxidation or reduction of the analytes at an electrode surface. It can be highly sensitive and selective for electroactive compounds like phenols. nih.gov

Mass Spectrometry (LC/MS): The coupling of HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity. tandfonline.com LC-MS/MS, in particular, is a powerful tool for the trace analysis of chlorophenols in complex environmental samples. tandfonline.com

Table 2: Examples of HPLC Methods for 2,4,5-Trichlorophenol(ate) Analysis

| Method | Matrix | Detection Limit | Reference |

| DOE OH100R | Leachates, aqueous liquid-waste | 2.2 mg/L | smolecule.com |

| HPLC with UV Detection | Soil | 2-2.5 ppb | tandfonline.comoup.com |

This table is interactive. Users can sort and filter the data.

Spectroscopic Techniques for Metabolite and Transformation Product Identification

Understanding the environmental fate of this compound requires the identification of its degradation and transformation products. While chromatographic methods are excellent for separating these compounds, spectroscopic techniques are indispensable for elucidating their chemical structures.

Mass spectrometry, particularly when coupled with chromatography (GC/MS and LC/MS), is a primary tool for this purpose. The fragmentation patterns observed in the mass spectra provide crucial information about the molecular structure of the metabolites. For instance, the metabolism of 2,4,5-trichlorophenol (B144370) can lead to the formation of products such as 3,4,6-trichlorocatechol (B154911) and 2,5-dichlorohydroquinone (B146588), which can be identified by their unique mass spectra. nih.gov

In some cases, other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can be used to provide complementary structural information, although they generally require higher concentrations of the analyte than mass spectrometry.

Immunochemical Assays for Quantitative Analysis

Immunochemical methods, particularly enzyme-linked immunosorbent assays (ELISAs), offer a highly sensitive, specific, and cost-effective approach for analyzing a range of environmental contaminants, including this compound. nih.gov These assays utilize the specific binding interaction between an antibody and the target analyte.

Enzyme-Linked Immunosorbent Assay (ELISA) Development